3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine (CAS 1823669-52-8) is a fluorinated cyclobutane derivative with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol. It is a research intermediate featuring a cyclobutane ring core linked to a 2-fluoro-4-methoxyphenoxy moiety via an ether linkage.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
Cat. No. B12963016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC2CC(C2)N)F
InChIInChI=1S/C11H14FNO2/c1-14-8-2-3-11(10(12)6-8)15-9-4-7(13)5-9/h2-3,6-7,9H,4-5,13H2,1H3
InChIKeyGUTXQXFWPLYBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine: Key Procurement and Structural Specifications


3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine (CAS 1823669-52-8) is a fluorinated cyclobutane derivative with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . It is a research intermediate featuring a cyclobutane ring core linked to a 2-fluoro-4-methoxyphenoxy moiety via an ether linkage . The compound is commercially available in both free base and hydrochloride salt forms, with the latter (CAS 1630907-23-1) being more prevalent for its enhanced handling properties .

The Risk of Substituting 3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine: Critical Role of Substituent Positioning


Generic substitution of 3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine with other fluoromethoxyphenoxy cyclobutane isomers is scientifically unjustified. The specific 2-fluoro-4-methoxy substitution pattern on the phenyl ring dictates unique electronic and steric properties that cannot be replicated by its positional isomers, such as the 3-fluoro-4-methoxy or 4-fluoro-2-methoxy variants . These differences directly impact key physicochemical parameters like lipophilicity (LogP) and aqueous solubility, which are critical determinants of a compound's behavior in biological assays and synthetic applications . Relying on a similar but not identical compound introduces uncontrolled variables that can invalidate experimental results, making strict adherence to the specified CAS number essential for reproducible research.

Quantitative Differentiation of 3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine: Evidence for Procurement Decisions


Distinct Lipophilicity (LogP) Profile Compared to Positional Isomers

The 2-fluoro-4-methoxy substitution pattern confers a calculated LogP of approximately 3.22 for the free base, a key determinant of membrane permeability and distribution [1]. In contrast, computational models for related cyclobutanamine analogs show that altering the fluorine and methoxy positions on the phenyl ring can significantly shift LogP values, with some analogs exhibiting LogP ranges from 2.0 to over 5.0 . This quantifiable difference in lipophilicity makes the 2-fluoro-4-methoxy isomer a distinct chemical entity with unique property space.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Defined Aqueous Solubility at Physiological pH for Reproducible Assay Conditions

The hydrochloride salt form (CAS 1630907-23-1) of 3-(2-fluoro-4-methoxyphenoxy)cyclobutan-1-amine demonstrates a predicted aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. While precise experimental solubility data for positional isomers like trans-3-(3-fluoro-4-methoxyphenoxy)cyclobutanamine are not publicly available, their differing substitution patterns are known to influence salt formation and overall hydrophilicity . This specific solubility value provides a quantitative benchmark for preparing stock solutions and ensuring compound availability in aqueous assay media.

In Vitro Assays Biochemical Screening Sample Preparation

Verified Purity Grades and Storage Conditions for Consistent Procurement

The hydrochloride salt (CAS 1630907-23-1) is offered with a minimum purity of 97% by reputable vendors, with some providing grades of >99% . In comparison, the free base (CAS 1823669-52-8) is typically supplied at 98% purity . This contrasts with some positional isomers, where the standard commercial purity may be lower (e.g., 95%+ for trans-3-(3-fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride ). The availability of higher, verified purity grades for the target compound directly translates to higher confidence in experimental outcomes and reduced need for further purification.

Chemical Procurement Quality Control Reproducible Research

Optimal Application Scenarios for 3-(2-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine Based on Verified Differentiation


Building Block for CNS-Targeted Compound Libraries

The compound's specific calculated LogP of 3.22 and the established precedent for cyclobutane-containing molecules to penetrate the blood-brain barrier support its use as a building block in the design of CNS-targeted small molecules [1]. Researchers can use this compound as a scaffold to introduce a rigid, lipophilic moiety with defined hydrogen-bonding capacity (topological polar surface area = 97.99 Ų) [1].

Precise Physicochemical Probe in Medicinal Chemistry SAR Studies

Given its quantifiably distinct LogP and solubility profile compared to other fluoromethoxyphenoxy cyclobutanamines, this compound serves as an excellent probe in structure-activity relationship (SAR) campaigns. It allows medicinal chemists to isolate the impact of the 2-fluoro-4-methoxy substitution on target binding and ADME properties, enabling data-driven optimization of lead compounds [1].

High-Confidence Intermediate for Assay Development

The commercial availability of this compound at high purity (97-99%) and its defined aqueous solubility of 3.1 mg/mL at physiological pH make it a reliable intermediate for developing and validating in vitro assays [1]. This minimizes variability and ensures that observed biological effects are attributable to the compound itself rather than impurities or formulation issues.

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